molecular formula C20H15NO2 B2558148 (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile CAS No. 32932-62-0

(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile

Cat. No.: B2558148
CAS No.: 32932-62-0
M. Wt: 301.345
InChI Key: NQTBURVWVPFODE-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile is an organic compound that features a furan ring substituted with a methoxyphenyl group and a phenylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with methoxyphenyl group: The furan ring is then substituted with a methoxyphenyl group using electrophilic aromatic substitution reactions.

    Formation of the acrylonitrile moiety: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the furan derivative and benzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylonitrile moiety can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile involves its interaction with specific molecular targets. The furan ring and acrylonitrile moiety can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(5-(4-hydroxyphenyl)furan-2-yl)-2-phenylacrylonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    (Z)-3-(5-(4-methylphenyl)furan-2-yl)-2-phenylacrylonitrile: Similar structure but with a methyl group instead of a methoxy group.

    (Z)-3-(5-(4-chlorophenyl)furan-2-yl)-2-phenylacrylonitrile: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(Z)-3-[5-(4-methoxyphenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c1-22-18-9-7-16(8-10-18)20-12-11-19(23-20)13-17(14-21)15-5-3-2-4-6-15/h2-13H,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTBURVWVPFODE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.